N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring a biphenyl backbone, a 1,2,4-triazole core substituted with ethyl and furan-2-yl groups, and a sulfanyl acetamide linker.
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-26-21(19-13-8-14-28-19)24-25-22(26)29-15-20(27)23-18-12-7-6-11-17(18)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRRVMALXVXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577988-98-8 | |
| Record name | N-(1,1'-BIPHENYL)-2-YL-2-((4-ET-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the biphenyl and furan intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:
Formation of Biphenyl Intermediate: This step involves the coupling of two phenyl rings through a palladium-catalyzed Suzuki coupling reaction.
Formation of Furan Intermediate: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Final Coupling: The biphenyl, furan, and triazole intermediates are coupled together using a thiol-based reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and furan rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic or signaling pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Ethyl vs. Amino Groups: Ethyl substitution at position 4 (target compound) increases lipophilicity compared to amino-substituted analogs (e.g., C₂₀H₂₂N₆OS), which exhibit higher solubility and anti-exudative activity .
- Furan-2-yl vs.
- Biphenyl vs. Monocyclic Aromatic Moieties: The biphenyl group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets, a feature absent in simpler phenyl derivatives .
Anti-Exudative Activity
Studies on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-exudative effects, with ethyl and methoxy substituents enhancing activity by ~30% compared to unsubstituted analogs . The target compound’s ethyl group may similarly potentiate this effect, though direct data are pending .
Spectroscopic Characterization
1H NMR spectra of related compounds (e.g., 3.1-3.21 in ) reveal characteristic shifts for triazole protons (δ 8.1–8.3 ppm) and furan protons (δ 6.3–7.2 ppm). The target compound’s ethyl group is expected to produce distinct methyl/methylene signals (δ 1.2–1.5 ppm) .
Biological Activity
N-(biphenyl-2-yl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 577988-98-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C22H20N4O2S, with a molecular weight of 404.5 g/mol. The compound features a biphenyl moiety connected to a triazole ring via a thioether linkage, which is believed to contribute to its biological properties.
Research indicates that triazole-containing compounds often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer effects. The triazole moiety in this compound is particularly noted for its role in inhibiting various enzymes and signaling pathways associated with cancer progression and inflammation.
- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit NF-kB signaling pathways, which are crucial in cancer cell proliferation and survival. For instance, derivatives with triazole rings have demonstrated IC50 values in the micromolar range against various cancer cell lines .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines through NF-kB inhibition .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of electron-rich aromatic systems enhances cytotoxicity. For example, modifications at specific positions on the triazole ring or the biphenyl moiety can significantly influence the compound's potency against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Electron-rich substituents on triazole | Increased cytotoxicity |
| Electron-poor substituents | Decreased cytotoxicity |
Case Studies
- In Vitro Studies : A study involving a related triazole compound showed significant inhibition of A549 lung cancer cells with an IC50 value of 2.67 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell migration .
- Comparative Analysis : In comparative studies with other anticancer agents such as 5-Fluorouracil (5-FU), derivatives containing the triazole moiety exhibited superior activity in some cases, highlighting their potential as more effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
